molecular formula C14H14F3N3O4 B396351 ethyl N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate

ethyl N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate

Cat. No.: B396351
M. Wt: 345.27g/mol
InChI Key: VENIOKKNCIHFAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate is a synthetic organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which is often associated with enhanced biological activity and stability in pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate typically involves multi-step organic reactions. One common method includes the reaction of ethyl carbamate with 4-methylbenzaldehyde, followed by cyclization with trifluoroacetic anhydride. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted imidazolidinylcarbamates.

Scientific Research Applications

ethyl N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its stability and bioactivity.

    Industry: Utilized in the development of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism by which ethyl N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate exerts its effects involves interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to interact with enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(4-methylphenyl)-2,5-dioxo-4-imidazolidinylcarbamate: Lacks the trifluoromethyl group, resulting in different biological activity.

    Ethyl 1-(4-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinylcarbamate: Contains a chlorophenyl group instead of a methylphenyl group, leading to variations in chemical reactivity and biological effects.

Uniqueness

ethyl N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate is unique due to the presence of the trifluoromethyl group, which imparts enhanced stability and bioactivity. This makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C14H14F3N3O4

Molecular Weight

345.27g/mol

IUPAC Name

ethyl N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate

InChI

InChI=1S/C14H14F3N3O4/c1-3-24-12(23)19-13(14(15,16)17)10(21)20(11(22)18-13)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,18,22)(H,19,23)

InChI Key

VENIOKKNCIHFAZ-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1(C(=O)N(C(=O)N1)C2=CC=C(C=C2)C)C(F)(F)F

Canonical SMILES

CCOC(=O)NC1(C(=O)N(C(=O)N1)C2=CC=C(C=C2)C)C(F)(F)F

Origin of Product

United States

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